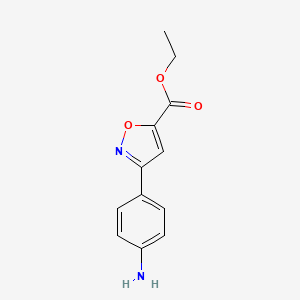

![molecular formula C17H22O5 B3030537 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid CAS No. 91652-00-5](/img/structure/B3030537.png)

4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid

Descripción general

Descripción

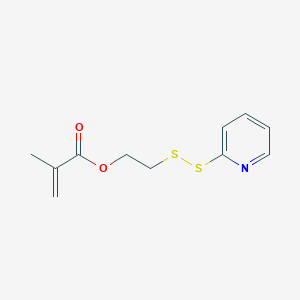

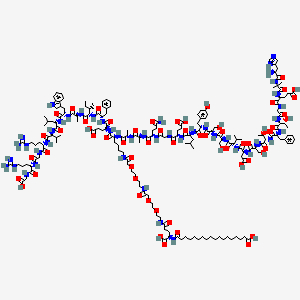

The compound 4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid is a multifunctional molecule that contains a benzenecarboxylic acid moiety linked to a methacrylate group through a hexyl ether spacer. This structure suggests potential applications in polymer chemistry due to the presence of the methacrylate group, which is known for its ability to undergo free-radical polymerization.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of this compound, they do provide insights into related chemical reactions that could be relevant for its synthesis. For instance, the oxidative condensation reaction catalyzed by 4,6-dihydroxysalicylic acid could potentially be adapted to introduce the carboxylic acid moiety onto a benzene ring with appropriate substituents . Additionally, the formation of carboxyketenes from 4-hydroxy-1,3-oxazin-6-ones suggests a method for generating reactive intermediates that could be useful in constructing the carboxylic acid part of the molecule .

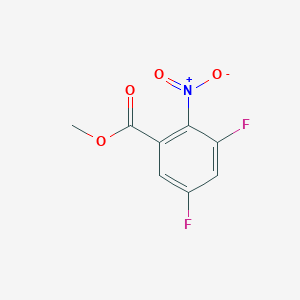

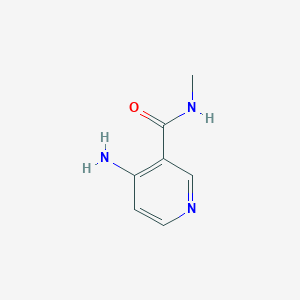

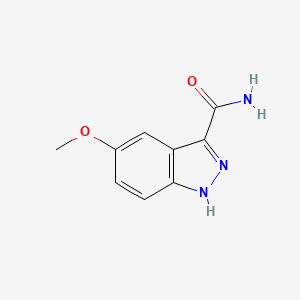

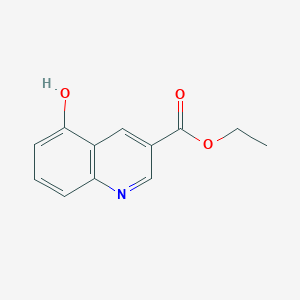

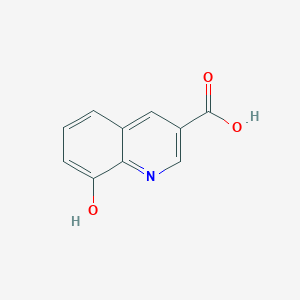

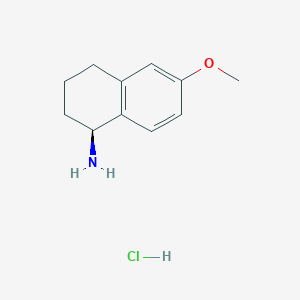

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzene ring, which provides aromatic stability, and an ester linkage, which introduces a degree of flexibility and polarity to the molecule. The hexyl spacer adds to the molecule's hydrophobic character and could influence the spacing between polymer chains when incorporated into a polymer matrix.

Chemical Reactions Analysis

The methacrylate group in this compound is known to participate in free-radical copolymerization reactions. As seen in the copolymerization behavior of methacrylic acid with other vinyl monomers, the methacrylate group can form copolymers with various structures depending on the reaction conditions and monomer ratios . This suggests that this compound could be copolymerized with other monomers to create materials with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The methacrylate group is known for its reactivity in polymerization, while the benzenecarboxylic acid moiety could contribute to intermolecular interactions such as hydrogen bonding. The hexyl ether linkage provides flexibility and affects the solubility of the compound in organic solvents. The overall properties of this compound would be crucial in determining its suitability for applications in polymer chemistry and materials science.

Aplicaciones Científicas De Investigación

1. Degradation Mechanism in Different Solvents

A study by Fujita et al. (2007) explored the degradation mechanism of 4-methacryloyloxy ethyl trimellitic acid (4-MET), focusing on the effects of different solvents like ethanol, methanol, and acetone. The degradation varied with the solvent type, impacting the bonding efficacy and durability in dental applications (Fujita et al., 2007).

2. Photoresponsive Characteristics in Supramolecular Assemblies

Liu et al. (2020) investigated the photoactive properties of benzenecarboxylate derivatives in supramolecular assemblies. They highlighted the electron transfer capabilities under light illumination, demonstrating the potential of these compounds in light-responsive materials (Liu et al., 2020).

3. Polymerization Initiator in Hypervalent Iodine Compounds

Han and Tsarevsky (2012) examined the role of carboxylic acids, including methacrylic acid, in radical polymerization with hypervalent iodine compounds. Their findings are significant for synthesizing branched and crosslinked polymers (Han & Tsarevsky, 2012).

4. Synthesis and Characterization of Liquid Crystal Derivatives

Alshabanah et al. (2021) synthesized novel liquid crystal derivatives based on the benzene sulphonic acid moiety. Their research offers insights into the thermal stability and optoelectrical properties of these compounds, relevant for energy-based applications (Alshabanah et al., 2021).

5. Coordination Polymers with Luminescent Properties

Zhang et al. (2014) created metal–organic polymers using a derivative of benzenecarboxylic acid. These compounds exhibited unique structures and luminescent properties, pertinent to the development of photofunctional materials (Zhang et al., 2014).

Mecanismo De Acción

Safety and Hazards

The compound is labeled with the GHS07 signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

4-[6-(2-methylprop-2-enoyloxy)hexoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-13(2)17(20)22-12-6-4-3-5-11-21-15-9-7-14(8-10-15)16(18)19/h7-10H,1,3-6,11-12H2,2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGIRXVDTGQWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395638 | |

| Record name | 4-{[6-(methacryloyloxy)hexyl]oxy}benzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91652-00-5 | |

| Record name | 4-{[6-(methacryloyloxy)hexyl]oxy}benzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.